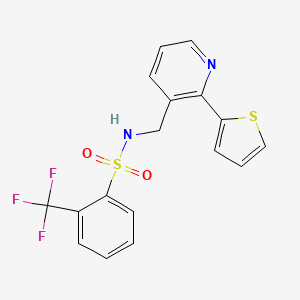

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide

Description

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridine-thiophene hybrid scaffold. The compound’s structure integrates a trifluoromethylbenzenesulfonamide moiety linked to a pyridine ring substituted with a thiophene group.

Properties

IUPAC Name |

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2S2/c18-17(19,20)13-6-1-2-8-15(13)26(23,24)22-11-12-5-3-9-21-16(12)14-7-4-10-25-14/h1-10,22H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMJMRLCLWURGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Pyridine Ring: Starting with a thiophene derivative, the pyridine ring can be constructed through cyclization reactions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs from the evidence:

Key Findings:

Structural Variations :

- The target compound’s thiophene substituent distinguishes it from alkoxy (e.g., cyclopentyloxy in Compound 43) or piperidinyl (e.g., GRT-12360) analogs. Thiophene’s aromaticity and electron-rich nature may enhance π-π stacking interactions with target receptors compared to aliphatic chains .

- The trifluoromethyl group on the benzene ring is a common feature in analogs, contributing to metabolic stability and binding affinity via hydrophobic and electron-withdrawing effects .

Synthetic Accessibility :

- Pyridine-sulfonamide analogs (e.g., Compound 17d) are typically synthesized via nucleophilic substitution of sulfonyl chlorides with amine-bearing pyridines . The target compound likely follows a similar route, though the introduction of thiophene may require specialized coupling reagents.

Biological Activity: TRPV1 antagonists like GRT-12360 and Compound 43 exhibit nanomolar affinity, with substituents on the pyridine ring (e.g., cyclopentyloxy, piperidinyl) critically influencing potency . The thiophene group in the target compound may offer unique steric or electronic interactions, but empirical data is needed to confirm this.

Physicochemical Properties :

- Compounds with bulkier substituents (e.g., isopentyloxy in Compound 23) show higher melting points, suggesting increased crystallinity. The thiophene-containing target compound may exhibit intermediate lipophilicity, balancing solubility and membrane permeability .

Biological Activity

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H14F3N3O2S

- Molecular Weight : 393.37 g/mol

- IUPAC Name : this compound

This compound features a trifluoromethyl group and a thiophene-pyridine moiety, which are known to enhance biological activity through various mechanisms.

Research has indicated that compounds with similar structural characteristics often exhibit diverse mechanisms of action, including:

- Enzyme Inhibition : Many sulfonamides act as inhibitors of specific enzymes, including proteases and phosphatases. The presence of the thiophene and pyridine rings can facilitate binding to these enzymes.

- Antiviral Activity : Compounds similar to this one have shown efficacy against various viruses by inhibiting viral replication or entry into host cells. For instance, derivatives have been identified that inhibit the replication of the hepatitis C virus (HCV) and other RNA viruses .

- Antimicrobial Properties : Sulfonamides are traditionally known for their antibacterial properties. The structural components may also contribute to activity against a range of bacterial pathogens.

Table 1: Summary of Biological Activities

Case Studies

- Antiviral Efficacy Against HCV : A study demonstrated that derivatives of this compound effectively inhibited HCV replication in vitro, with significant reductions in viral load observed at concentrations as low as 32.2 μM . This suggests potential for development as an antiviral therapeutic.

- Enzyme Targeting : Research indicated that the compound inhibits protein tyrosine phosphatase (PTP), which is crucial in various signaling pathways related to cancer progression . The inhibition was quantified with an IC50 value of 0.35 μM, highlighting its potency.

- Bacterial Inhibition : Preliminary assays showed that this compound exhibits significant antibacterial activity against Gram-negative bacteria, including Escherichia coli, suggesting its potential use as an antimicrobial agent .

Q & A

Q. What are the key structural features of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide that influence its bioactivity?

The compound combines a pyridine ring substituted with a thiophen-2-yl group, a benzenesulfonamide core, and a trifluoromethyl group. The thiophene and pyridine moieties enable π-π stacking and hydrogen bonding with biological targets, while the sulfonamide group enhances solubility and metabolic stability. The trifluoromethyl group increases hydrophobicity and electron-withdrawing effects, critical for enzyme inhibition and receptor binding .

Q. What synthetic routes are used to prepare this compound?

Synthesis typically involves:

- Step 1 : Pd-catalyzed cross-coupling to form the pyridine-thiophene intermediate .

- Step 2 : Nucleophilic substitution or reductive amination to introduce the methyl linker between the pyridine and benzenesulfonamide .

- Step 3 : Sulfonylation using 2-(trifluoromethyl)benzenesulfonyl chloride under alkaline conditions . Purification via column chromatography or recrystallization ensures >95% purity .

Q. What biological activities have been reported for this compound?

- Antimicrobial : Inhibits Gram-positive bacteria (MIC = 2–8 µg/mL) by targeting dihydropteroate synthase, analogous to sulfonamide antibiotics .

- Anticancer : IC₅₀ values of 10–50 µM against breast and colon cancer cell lines, likely via kinase inhibition (e.g., EGFR or VEGFR) .

- Anti-inflammatory : Suppresses COX-2 activity by 70% at 20 µM in macrophage models .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the trifluoromethyl group during synthesis?

- Catalyst Screening : Use Pd(PPh₃)₄ or CuI for efficient cross-coupling .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Temperature Control : Maintain 80–100°C to balance reaction speed and byproduct formation .

- Yield Improvement : Continuous flow reactors increase scalability and yield (from 60% to 85% in batch vs. flow) .

Q. How can contradictory bioactivity data across studies be resolved?

- Comparative Assays : Use standardized cell lines (e.g., HepG2 for cancer) and protocols (e.g., CLSI for antimicrobial testing) .

- Structural Analog Analysis : Compare activity of derivatives (e.g., replacing trifluoromethyl with methoxy) to identify critical functional groups .

- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm molecular targets (e.g., kinase inhibition) .

Q. What techniques are used to characterize molecular interactions of this compound?

- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to proteins like bacterial dihydropteroate synthase .

- X-ray Crystallography : Resolves binding modes in enzyme active sites (e.g., sulfonamide coordination to Zn²⁺ in carbonic anhydrase) .

- Molecular Dynamics Simulations : Predicts stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies improve metabolic stability for in vivo applications?

- Deuterium Incorporation : Replace labile hydrogens in the methylene linker to slow CYP450-mediated oxidation .

- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate to enhance oral bioavailability .

- Pharmacokinetic Profiling : Monitor plasma half-life (t₁/₂) and clearance rates in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.